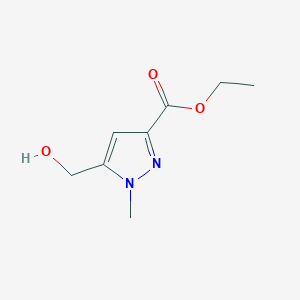![molecular formula C9H6ClN3 B8221465 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B8221465.png)
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile is a heterocyclic compound featuring a pyrrolopyridine core with a chloro substituent at the 5-position and an acetonitrile group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile typically involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyrrole and pyridine derivatives under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Acetonitrile Group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by the acetonitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyrrolopyridine N-oxides.
Reduction: Formation of amines or alcohols depending on the reaction conditions.
Substitution: Formation of azido derivatives or other substituted pyrrolopyridines.
科学研究应用
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile involves its interaction with molecular targets such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for the development of anticancer drugs.
相似化合物的比较
Similar Compounds
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
- 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloroethanone
- 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid
Uniqueness
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and acetonitrile groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
属性
IUPAC Name |
2-(5-chloropyrrolo[2,3-b]pyridin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-8-5-7-1-3-13(4-2-11)9(7)12-6-8/h1,3,5-6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAAIPGFDSJPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=C(C=C21)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8221392.png)

![7-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B8221397.png)
![tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8221399.png)
![4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B8221409.png)

![Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)prop-2-enoate](/img/structure/B8221424.png)
![7-Chloro-3-methylthieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B8221431.png)




